molecular formula C22H25FN4O4S B11335649 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335649
M. Wt: 460.5 g/mol
InChI Key: WLUZJEDNXIYUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Final coupling: The final product is obtained by coupling the intermediate with 2-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medically, compounds similar to N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    Piperidine derivatives: Compounds with a piperidine ring, often used in pharmaceuticals.

    Sulfonyl compounds: Compounds containing a sulfonyl group, known for their diverse biological activities.

Uniqueness

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its benzimidazole core, piperidine ring, and sulfonyl group. This unique structure may confer specific biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C22H25FN4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H25FN4O4S/c1-25-19-8-7-17(13-20(19)26(2)22(25)29)24-21(28)15-9-11-27(12-10-15)32(30,31)14-16-5-3-4-6-18(16)23/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)

InChI Key

WLUZJEDNXIYUNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.